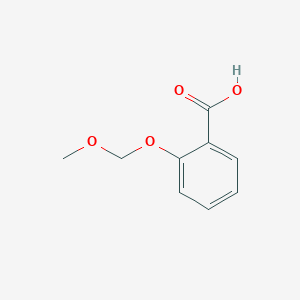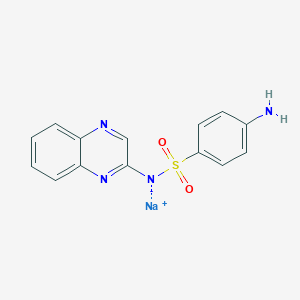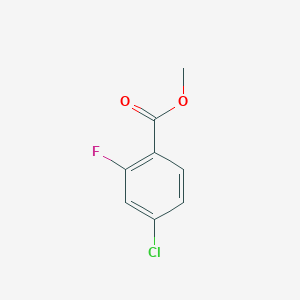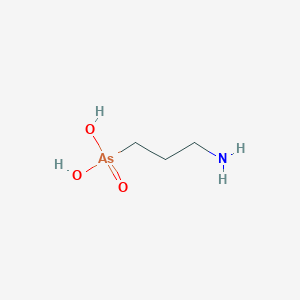
3-Aminopropylarsonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Aminopropylarsonic acid (3-APA) is an organoarsenic compound that has been used in scientific research for decades. It is a derivative of arsenic acid and is commonly used as a biochemical tool to study the structure and function of proteins and enzymes.
科学研究应用
3-Aminopropylarsonic acid has been widely used as a biochemical tool in scientific research. It is commonly used as a probe to study the structure and function of proteins and enzymes. For example, 3-Aminopropylarsonic acid has been used to study the binding of proteins to DNA, the structure of enzymes involved in DNA replication, and the function of enzymes involved in metabolism.
作用机制
The mechanism of action of 3-Aminopropylarsonic acid is not well understood. However, it is believed that 3-Aminopropylarsonic acid acts as a competitive inhibitor of enzymes that contain a sulfhydryl group. This inhibition can lead to changes in the structure and function of the enzyme, which can be useful for studying the enzyme's role in biological processes.
生化和生理效应
3-Aminopropylarsonic acid has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of bacteria and fungi, and to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory effects, and to modulate the immune response.
实验室实验的优点和局限性
One of the main advantages of using 3-Aminopropylarsonic acid in lab experiments is its specificity. Because it is a competitive inhibitor of enzymes that contain a sulfhydryl group, it can be used to study the function of specific enzymes in biological processes. However, one limitation of using 3-Aminopropylarsonic acid is that it can be toxic to cells at high concentrations. Therefore, it is important to use appropriate safety precautions when working with this compound.
未来方向
There are many potential future directions for research involving 3-Aminopropylarsonic acid. One area of interest is the development of new drugs based on the structure of 3-Aminopropylarsonic acid. Another area of interest is the use of 3-Aminopropylarsonic acid as a tool to study the role of specific enzymes in disease processes. Additionally, there is interest in developing new methods for synthesizing 3-Aminopropylarsonic acid that are more efficient and environmentally friendly.
Conclusion
In conclusion, 3-Aminopropylarsonic acid is a useful biochemical tool that has been used in scientific research for decades. It is synthesized by reacting arsenic acid with propylene oxide and ammonia, and has a variety of scientific research applications. Its mechanism of action is not well understood, but it is believed to act as a competitive inhibitor of enzymes that contain a sulfhydryl group. 3-Aminopropylarsonic acid has a variety of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are many potential future directions for research involving 3-Aminopropylarsonic acid, and it will likely continue to be an important tool in scientific research for years to come.
合成方法
The synthesis of 3-Aminopropylarsonic acid involves the reaction of arsenic acid with propylene oxide and ammonia. This reaction produces 3-Aminopropylarsonic acid as a white crystalline solid. The purity of the compound can be improved by recrystallization.
属性
CAS 编号 |
142352-13-4 |
|---|---|
产品名称 |
3-Aminopropylarsonic acid |
分子式 |
C3H10AsNO3 |
分子量 |
183.04 g/mol |
IUPAC 名称 |
3-aminopropylarsonic acid |
InChI |
InChI=1S/C3H10AsNO3/c5-3-1-2-4(6,7)8/h1-3,5H2,(H2,6,7,8) |
InChI 键 |
UKIQRBUGZPLKJR-UHFFFAOYSA-N |
SMILES |
C(CN)C[As](=O)(O)O |
规范 SMILES |
C(CN)C[As](=O)(O)O |
其他 CAS 编号 |
142352-13-4 |
同义词 |
3-aminopropylarsonate 3-aminopropylarsonic acid APrA acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



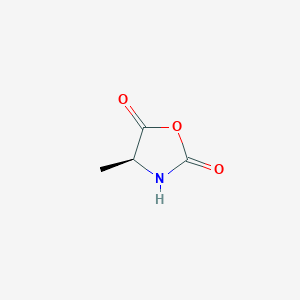


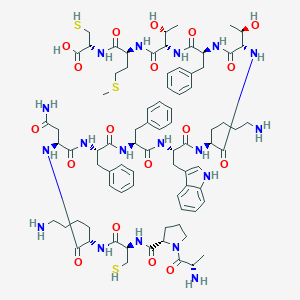
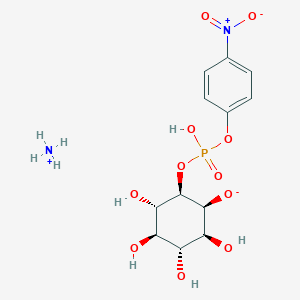
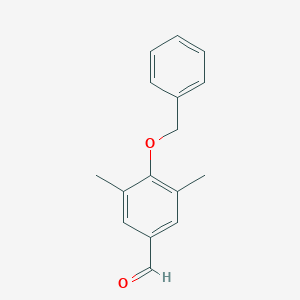
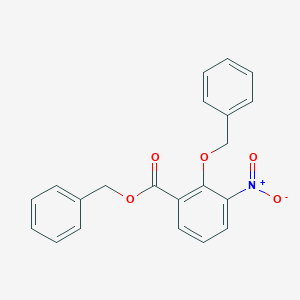
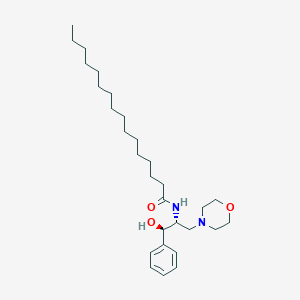
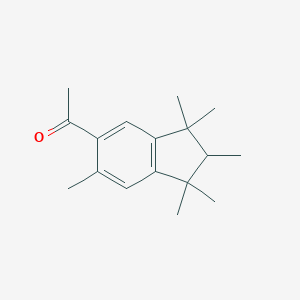
![Methyl methoxy[(methoxycarbonyl)amino]acetate](/img/structure/B117650.png)
